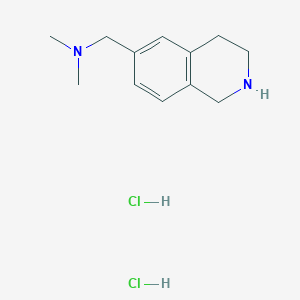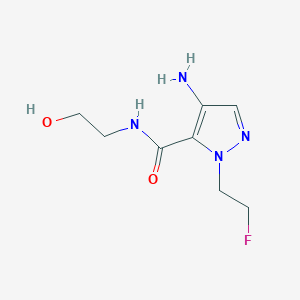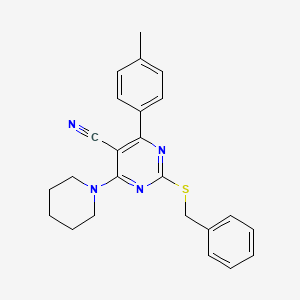
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . This involves acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Molecular Structure Analysis
The molecular formula of “this compound” is C12H20Cl2N2. The molecular weight is 263.21.Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications
Alkaloid Characterization and Structure Analysis
- N-Methylisosalsoline from Hammada scoparia : This study focused on the characterization of a major alkaloid similar to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine, isolated from Hammada scoparia leaves. Using NMR spectroscopy and X-ray crystallographic techniques, the study provides insights into the structural aspects of similar tetrahydroisoquinoline compounds (Jarraya et al., 2008).
Synthesis and Characterization
- Synthesis and Characterization of a Novel 1,3-Dithiolane Compound : This paper describes the synthesis of a compound structurally related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine through a condensation reaction. It highlights the synthesis process and structural confirmation via NMR techniques, relevant for understanding the synthesis of similar tetrahydroisoquinoline derivatives (Zhai Zhi-we, 2014).
Analgesic and Anti-Inflammatory Properties
- Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride : This study explored the analgesic and anti-inflammatory activities of a compound closely related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine. It found significant analgesic and anti-inflammatory effects, suggesting potential medical applications for similar compounds (Rakhmanova et al., 2022).
Chemical Modifications and Biological Evaluation
- Silyl Modification of Biologically Active Compounds : This research involved the modification of tetrahydroisoquinoline derivatives, including compounds similar to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine. It reports on the synthesis, characterization, and evaluation of biological activities of these modified compounds, providing insights into their potential applications in pharmacology (Zablotskaya et al., 2006).
Metal Complex Formation
- Metal Complexes of 3,3-Dimethyl-1-N-Phenylimino-1,2,3,4-Tetrahydroisoquinoline : This study focused on the formation of coordination compounds with metals using tetrahydroisoquinoline derivatives. It provides valuable information on the complexation behavior of similar compounds, which can be useful in various scientific applications (Sokol et al., 2004).
Local Anesthetic Activity and Toxicity Evaluation
- Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives : This study provides insights into the local anesthetic activity, acute toxicity, and the structure-toxicity relationship of synthesized compounds related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine. Such information is crucial for assessing the therapeutic potential and safety of these compounds (Azamatov et al., 2023).
Mechanism of Action
- The primary target of EN300-7442896 is believed to be a specific receptor or enzyme within the biological system. Unfortunately, precise information about the exact target remains limited in the available literature .
- The affected pathways are not explicitly documented for EN300-7442896. However, tetrahydroisoquinoline derivatives have been investigated in various contexts, including neurological disorders and cancer .
Target of Action
Biochemical Pathways
Future Directions
The future directions for “N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride” could involve further exploration of its biological activities, as well as the development of novel THIQ analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Properties
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZUITBVANMVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(CNCC2)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)
![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)
![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)



![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)


![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)
